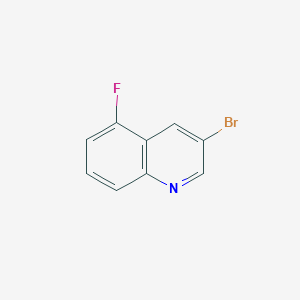

3-Bromo-5-fluoroquinoline

Description

Significance of Quinolines in Medicinal Chemistry and Materials Science Research

Quinoline (B57606) and its derivatives have garnered considerable attention in medicinal chemistry and pharmaceutical research due to their wide spectrum of biological activities. chemsrc.comsmolecule.com The quinoline motif is present in numerous natural products, most notably the anti-malarial alkaloid quinine, the discovery of which laid the foundation for the development of a plethora of synthetic quinoline-based drugs. nih.gov These derivatives have shown remarkable pharmacological effects, including antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal properties. smolecule.comnih.govescholarship.org The versatility of the quinoline core allows for structural modifications that can fine-tune the pharmacological profile of the resulting compounds, making it a critical scaffold for drug discovery. smolecule.com

In the realm of materials science, the rigid, planar structure and the electron-rich nature of the quinoline ring system make it an excellent candidate for the construction of organic light-emitting diodes (OLEDs), sensors, and dyes. sigmaaldrich.cn The ability to form stable complexes with metal ions also contributes to their application in catalysis and as corrosion inhibitors.

Role of Halogenation in Modulating Quinoline Reactivity and Biological Function

The introduction of halogen atoms, such as fluorine and bromine, into the quinoline ring system is a widely employed strategy to modulate the physicochemical and biological properties of the parent molecule. researchgate.net Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net

Fluorine, with its high electronegativity and small size, can alter the electronic properties of the quinoline ring, enhance binding interactions with enzymes, and improve metabolic stability by blocking sites of oxidative metabolism. researchgate.net The presence of a fluorine atom is a hallmark of the potent class of antibiotics known as fluoroquinolones. researchgate.net

Bromine, being larger and more polarizable, serves as a versatile synthetic handle. The carbon-bromine bond is readily functionalized through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. sigmaaldrich.cn Bromine substitution can also enhance the biological activity of quinoline derivatives. researchgate.net

Research Trajectories for 3-Bromo-5-fluoroquinoline within Heterocyclic Chemistry

Research involving this compound is primarily focused on its use as a key intermediate in the synthesis of more complex heterocyclic systems with potential applications in medicinal chemistry. nih.gov The distinct reactivity of the two halogen atoms allows for selective and sequential functionalization, making it a valuable building block for the synthesis of novel drug candidates and functional materials. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVCOZUPDLYPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Br)C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 5 Fluoroquinoline and Its Derivatives

Regioselective Synthesis Strategies for 3-Bromo-5-fluoroquinoline

Achieving the precise installation of bromine and fluorine atoms at the C3 and C5 positions of the quinoline (B57606) core, respectively, requires carefully controlled regioselective synthetic strategies. Both classical and modern methods have been adapted to meet this challenge.

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, traditionally involve the cyclization of anilines with α,β-unsaturated carbonyl compounds or related precursors under strong acidic conditions. frontiersin.orgresearchgate.net To generate this compound using these approaches, the strategy typically relies on using a pre-functionalized aniline (B41778) as the starting material.

For instance, a modified Skraup synthesis could theoretically be employed, starting with 3-bromo-5-fluoroaniline (B180217). vulcanchem.com In this approach, the aniline derivative would be reacted with glycerol, an oxidizing agent (such as the aniline itself or another additive), and a dehydrating acid like sulfuric acid. The reaction proceeds through the formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, dehydration, and finally, oxidation to yield the aromatic quinoline ring. The final positions of the halogen substituents on the quinoline ring are dictated by their initial positions on the aniline precursor. While effective for establishing the substitution pattern on the benzo portion of the bicyclic system, controlling the regioselectivity on the newly formed pyridine (B92270) ring can be challenging with these methods.

Modern synthetic chemistry offers more direct and selective methods for the halogenation of the quinoline scaffold, often through late-stage functionalization via C-H activation or transition-metal-catalyzed processes. These methods can provide access to specific isomers that are difficult to obtain through classical syntheses.

Direct halogenation of the quinoline ring often employs electrophilic halogenating agents. For bromination, N-bromosuccinimide (NBS) is a common reagent, while electrophilic fluorinating agents like Selectfluor are used for fluorination. Achieving the desired 3-bromo-5-fluoro substitution pattern via direct halogenation of quinoline itself is difficult due to the inherent reactivity patterns of the ring. However, these reagents are highly effective when used in a multi-step synthesis where a pre-existing substituent directs the halogenation to a specific position. An efficient, metal-free method for C5-selective halogenation of quinoline derivatives using N-halosuccinimides in water has been developed, highlighting the progress in controlling regioselectivity. rsc.org

Transition-metal catalysis provides powerful tools for regioselective C-H functionalization. mdpi.com Copper-promoted reactions, for example, have been developed for the C5-selective bromination of 8-aminoquinoline (B160924) amides, where the amino group acts as a directing group. beilstein-journals.org While not directly producing the target compound, this demonstrates the principle of catalytic, directed C-H halogenation. A more versatile strategy involves an iridium-catalyzed C-H borylation, which can install a boronic ester at a specific position on the quinoline ring. acs.org This borylated intermediate can then be converted to a bromine or other functional groups through subsequent reactions like a Suzuki-Miyaura cross-coupling. acs.org For nucleophilic fluorination, palladium-catalyzed methods have been developed that are effective for converting aryl bromides, including heteroaryl bromides, into their corresponding fluorides. researchgate.netacs.org

Table 1: Modern Catalytic and Reagent-Based Halogenation Methods Relevant to Quinoline Scaffolds

| Method | Reagent/Catalyst | Typical Conditions | Position Selectivity | Reference |

|---|---|---|---|---|

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane, 0°C to RT | Dependent on existing substituents and ring electronics | |

| Electrophilic Fluorination | Selectfluor (F-TEDA-BF4) | Controlled temperature | Dependent on substrate | |

| Metal-Free C5 Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Aqueous conditions | C5-selective on specific quinoline derivatives | rsc.org |

| Copper-Promoted Bromination | Cu(I) or Cu(II) salts, Alkyl Bromides | DMSO, Air | C5-selective on 8-aminoquinoline amides | beilstein-journals.org |

| Iridium-Catalyzed Borylation/Bromination | [Ir(OMe)COD]₂, B₂pin₂, then CuBr₂ | THF, 80°C | C7-selective on certain 6-fluoroquinolines | acs.org |

| Palladium-Catalyzed Nucleophilic Fluorination | Pd catalyst, Ligand, Fluoride (B91410) Source (e.g., AgF) | Various | Replaces existing halide (e.g., Br) with F | acs.org |

Synthesis of Functionalized this compound Derivatives

The this compound scaffold is a valuable platform for generating diverse molecular architectures. The bromine atom at the C3 position is particularly useful as a synthetic handle for introducing additional complexity through various chemical transformations.

The carbon-bromine bond at the C3 position is an excellent site for transition-metal-catalyzed cross-coupling reactions. evitachem.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful method for structural diversification. Palladium-catalyzed reactions are most common for this purpose. evitachem.comsmolecule.com

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce aryl or heteroaryl substituents at the C3 position.

Heck Coupling: Reaction with alkenes can append vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl functionalities.

Buchwald-Hartwig Amination: Reaction with amines provides access to 3-aminoquinoline (B160951) derivatives.

These reactions enable the synthesis of large libraries of compounds from a single, common intermediate, which is a cornerstone of modern drug discovery. The regioselectivity of these reactions is generally high, as the palladium catalyst selectively undergoes oxidative addition into the more reactive C-Br bond over any C-F or C-H bonds on the scaffold. researchgate.net

Table 2: Representative Cross-Coupling Reactions for Functionalizing this compound

| Reaction Type | Coupling Partner | Typical Catalyst System | Product Type (at C3) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-5-fluoroquinoline | evitachem.comsmolecule.com |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-Vinyl-5-fluoroquinoline | evitachem.comsmolecule.com |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-5-fluoroquinoline | evitachem.com |

| Buchwald-Hartwig Amination | Amine (e.g., Piperidine) | Pd₂(dba)₃, RuPhos, NaOtBu | 3-Amino-5-fluoroquinoline | acs.org |

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a site for further functionalization. One common transformation is oxidation to the corresponding quinoline N-oxide. evitachem.com This modification alters the electronic properties of the ring system, often activating it for other reactions. For example, the formation of an N-oxide can facilitate C-H functionalization at the C2 position. mdpi.com Another straightforward derivatization is N-alkylation or N-arylation, which can be important for modulating the steric and electronic properties of the molecule, potentially influencing its biological activity or physical characteristics.

The synthetic handles on the this compound core, particularly the bromine atom, are exploited to generate analogues for structure-activity relationship (SAR) studies. mdpi.com In medicinal chemistry, SAR studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. By systematically replacing the bromine atom with a diverse set of functional groups via cross-coupling reactions (as described in 2.2.1), chemists can probe the specific interactions between the molecule and its biological target. nih.gov For example, introducing different aryl groups at C3 can explore hydrophobic or π-stacking interactions, while adding hydrogen-bond donors or acceptors can test for specific polar contacts. mdpi.com Modifications at the quinoline nitrogen can also be part of an SAR campaign to understand the role of this part of the molecule in target binding or to improve properties like solubility. nih.gov

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. The regioselectivity of the bromination and the potential for side reactions are governed by the electronic properties of the 5-fluoroquinoline (B1202552) core.

Mechanistic Studies of Halogenation Processes

The primary method for synthesizing this compound involves the direct electrophilic bromination of 5-fluoroquinoline. The mechanism for this transformation is a classic electrophilic aromatic substitution (SEAr), influenced by the directing effects of the fluorine atom and the quinoline ring's nitrogen.

The reaction is typically performed using a brominating agent such as N-bromosuccinimide (NBS) in an acidic solvent like acetic acid. The key steps of the mechanism are as follows:

Activation of the Brominating Agent: In the presence of an acid catalyst (H⁺), NBS is activated, generating a more potent electrophilic bromine species (Br⁺).

Electrophilic Attack: The electron-rich quinoline ring acts as a nucleophile, attacking the electrophilic bromine. The position of this attack is directed by the substituents on the ring. The quinoline nitrogen is a deactivating group (directing meta to itself, i.e., positions 5 and 7), while the fluorine at C-5 is also a deactivating but ortho-, para-directing group. However, in the acidic medium, the quinoline nitrogen is protonated, further increasing its deactivating effect on the benzene (B151609) ring portion. The pyridine ring is generally less reactive towards electrophilic substitution than the benzene ring. The position C-3 is activated by the nitrogen atom via resonance and is a favored site for electrophilic attack in quinolines, particularly when other positions are deactivated.

Formation of the Sigma Complex (Arenium Ion): The attack by the C-3 carbon on the bromine electrophile leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is key to the reaction's regioselectivity. Attack at C-3 is favored as it does not disrupt the aromaticity of the benzene portion of the molecule in its resonance forms.

Deprotonation and Aromatization: A base (such as the solvent or the succinimide (B58015) anion) abstracts a proton from the C-3 position of the sigma complex, restoring the aromaticity of the quinoline ring and yielding the final product, this compound.

The choice of reagents and reaction conditions is critical for achieving the desired regioselectivity. The use of NBS provides a controlled, low-concentration source of electrophilic bromine, which helps to prevent over-bromination.

| Factor | Influence on Halogenation Mechanism | Research Finding |

| Reagent Choice | Provides the electrophilic halogen source. | N-bromosuccinimide (NBS) is an effective brominating agent for selective substitution on the quinoline scaffold. |

| Catalyst/Solvent | Activates the halogenating agent and influences ring reactivity. | Acidic media like acetic acid can protonate the quinoline nitrogen, influencing the directing effects and activating NBS. |

| Directing Groups | The F at C-5 and the ring N determine the site of substitution. | Electrophilic attack is directed to the C-3 position in the pyridine ring, which is electronically favored in the protonated quinoline system. |

| Temperature | Affects reaction rate and selectivity. | Controlled temperature is crucial to prevent decomposition and reduce the formation of undesired byproducts. |

Investigation of Rearrangement and Byproduct Formation Pathways

In the synthesis of this compound, the primary mechanistic considerations outside of the main pathway involve the potential for over-halogenation and the formation of isomeric byproducts. Rearrangement reactions are not commonly reported for this specific synthesis under typical electrophilic bromination conditions.

The most significant byproduct pathway is the formation of di-brominated derivatives. This occurs when the mono-brominated product, this compound, undergoes a second electrophilic substitution.

Mechanism of Di-bromination:

The initial product, this compound, is generally less reactive towards further electrophilic attack than the starting material because the newly introduced bromine atom is a deactivating group. However, under harsh conditions, such as high temperatures or an excess of the brominating agent, a second bromination can occur. The position of this second attack will be directed by all three existing features: the protonated nitrogen, the C-5 fluorine, and the C-3 bromine. This can lead to a mixture of di-bromo-5-fluoroquinoline isomers, complicating the purification process.

To minimize byproduct formation, synthetic strategies focus on precise stoichiometric control of the reagents and careful management of reaction conditions.

| Byproduct Type | Formation Pathway | Prevention Strategy |

| Di-brominated Quinolines | Subsequent electrophilic bromination of the mono-brominated product. | Use of a slight molar excess (e.g., 1:1.2 substrate to NBS) and controlled reaction times (e.g., 4-6 hours) can minimize over-halogenation. |

| Isomeric Products | Non-selective bromination at other positions (e.g., C-6, C-8). | The electronic nature of 5-fluoroquinoline strongly favors C-3 substitution, making other isomers minor products under optimized conditions. |

Alternative synthetic routes, such as the Skraup reaction using 3-bromo-5-fluoroaniline and glycerol, can also be employed. vulcanchem.comresearchgate.net In these cases, the substitution pattern is set by the starting aniline, avoiding the regioselectivity issues of direct halogenation on the quinoline ring. However, these multi-step syntheses may have their own sets of potential byproducts related to the cyclization and oxidation steps. researchgate.net

Chemical Reactivity and Transformation Studies of 3 Bromo 5 Fluoroquinoline

Electrophilic Aromatic Substitution Reactions on the Halogenated Quinoline (B57606) Core

Research on the direct nitration of 3-fluoroquinoline, a related analogue, using a mixture of nitric and sulfuric acids resulted in a mixture of 5-nitro-3-fluoroquinoline (24% yield) and 8-nitro-3-fluoroquinoline (38% yield). researchgate.net By analogy, it is expected that electrophilic nitration of 3-Bromo-5-fluoroquinoline would preferentially occur at the C-8 position. The additional deactivating effect of the C-3 bromo group would likely necessitate forcing conditions. Similarly, other EAS reactions like sulfonation, which has been demonstrated on other substituted fluoroquinolones, would be expected to show regioselectivity for the available positions on the carbocyclic ring, primarily C-8 and to a lesser extent, C-6.

Nucleophilic Aromatic Substitution Pathways Involving the Halogen Substituents

Nucleophilic aromatic substitution (SNAr) reactions typically occur on electron-poor aromatic systems, often requiring the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub In quinoline, the pyridine (B92270) ring is inherently more electrophilic than the benzene (B151609) ring, favoring nucleophilic attack at the C-2 and C-4 positions.

Metal-Catalyzed Coupling Reactions of this compound

The C-Br bond at the 3-position of this compound serves as a versatile anchor point for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for constructing complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling reaction, which pairs an organoboron species with an organic halide, is a powerful method for forming C-C bonds. google.com The C-3 bromine on the quinoline ring is well-suited for this reaction. While specific studies on this compound are not prevalent, extensive research on analogous bromo-heterocycles provides a clear indication of the expected reactivity and required conditions. For example, the Suzuki coupling of other bromoquinolines and related nitrogen-rich heterocycles is well-documented. nih.govgoogle.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., XPhos), in the presence of a base like K₂CO₃ or K₃PO₄ and a solvent mixture such as dioxane/water. kcl.ac.uknih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) complex to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the 3-aryl-5-fluoroquinoline product.

| Aryl Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Product | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | Reflux | 5-Fluoro-3-phenylquinoline | google.comnih.gov |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene / H₂O | 100 | 5-Fluoro-3-(4-methoxyphenyl)quinoline | kcl.ac.ukmdpi.com |

| Pyridin-3-ylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | 1,4-Dioxane | 110 (Microwave) | 5-Fluoro-3-(pyridin-3-yl)quinoline | mdpi.com |

| Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 5-Fluoro-3-(thiophen-2-yl)quinoline | kcl.ac.uk |

| *Data presented is representative of typical Suzuki-Miyaura conditions for bromo-N-heterocycles as direct examples for this compound are not available in the cited literature. |

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex. This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals. nih.gov The reaction of this compound with various primary or secondary amines would be expected to proceed at the C-3 position. Successful amination of related bromo-quinolone systems has been reported, typically utilizing palladium catalysts with specialized bulky phosphine ligands such as Xantphos or BINAP. vulcanchem.comgoogleapis.com A base, commonly a strong non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. These conditions enable the coupling of a wide range of amines, including anilines and aliphatic amines, to the quinoline core.

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Product | Reference |

| Aniline (B41778) | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 80-100 | 5-Fluoro-N-phenylquinolin-3-amine | vulcanchem.comgoogleapis.com |

| Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 5-Fluoro-3-(piperidin-1-yl)quinoline | nih.gov |

| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 100 | 4-(5-Fluoroquinolin-3-yl)morpholine | vulcanchem.com |

| n-Butylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | N-Butyl-5-fluoroquinolin-3-amine | nih.govgoogleapis.com |

| *Data presented is representative of typical Buchwald-Hartwig conditions for bromo-N-heterocycles as direct examples for this compound are not available in the cited literature. |

Sonogashira Coupling and Other C-C Bond Formations

The Sonogashira coupling provides a reliable route to synthesize arylalkynes by reacting a terminal alkyne with an aryl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and co-catalyzed by a copper(I) salt, like CuI. google.comnih.gov An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine, serves both as the base and often as a solvent component. soton.ac.uk The reaction of this compound with various terminal alkynes under these conditions would yield 3-alkynyl-5-fluoroquinoline derivatives. Studies on the closely related 6-bromo-3-fluoro-2-pyridinecarbonitrile have demonstrated successful Sonogashira couplings with a range of functionalized and unfunctionalized alkynes, highlighting the robustness of this method for similar substrates. soton.ac.uk

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Product | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-30 | 5-Fluoro-3-(phenylethynyl)quinoline | nih.gov |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-30 | 5-Fluoro-3-((trimethylsilyl)ethynyl)quinoline | nih.gov |

| 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-30 | 3-(Hept-1-yn-1-yl)-5-fluoroquinoline | soton.ac.uk |

| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-30 | 3-(3,3-Dimethylbut-1-yn-1-yl)-5-fluoroquinoline | soton.ac.uk |

| *Conditions and products are based on analogous reactions with bromo-fluoropyridines and bromo-pyrrolo[2,3-b]pyridines. nih.govsoton.ac.uk |

Reductive Transformations and Dehalogenation Studies

The reduction of this compound can proceed via two distinct pathways: reduction of the heterocyclic ring system or cleavage of the carbon-halogen bonds (dehalogenation).

Recent studies have shown that the selective reduction of the pyridine portion of the quinoline ring can be achieved while preserving sensitive halogen substituents. A titanium-catalyzed hydrogenation of various substituted quinolines, including 5-bromoquinoline (B189535) and 6-fluoroquinoline, using ammonia (B1221849) borane (B79455) as the hydrogen source, yielded the corresponding 1,2,3,4-tetrahydroquinolines with no reductive dehalogenation observed. chemrxiv.org This methodology suggests that this compound could be selectively reduced to 3-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline, providing access to a saturated heterocyclic core while retaining the halogen handles for subsequent functionalization.

Alternatively, selective dehalogenation can be performed. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, allowing for the selective reductive cleavage of the bromine at C-3. This transformation is commonly achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with H₂ gas or a transfer hydrogenation source like ammonium (B1175870) formate. nih.gov Other methods, such as using zinc powder in acetic acid, have also been reported for the dehalogenation of bromoquinolines. researchgate.net Such a selective debromination of this compound would yield 5-fluoroquinoline (B1202552), a useful scaffold in its own right.

| Reaction Type | Reagents & Conditions | Product | Reference |

| Ring Reduction | Cp₂TiCl₂ (cat.), NH₃·BH₃, NaOMe, THF, 120 °C | 3-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline | chemrxiv.org |

| Selective Debromination | Pd/C, H₂ (1 atm), EtOH, rt | 5-Fluoroquinoline | nih.gov |

| Debromination | Zn powder, Acetic Acid, 100 °C | 5-Fluoroquinoline | researchgate.net |

| Products and conditions are inferred from reactions on closely related haloquinoline substrates. |

Oxidation and Reduction Chemistry of the Quinoline Nitrogen

The nitrogen atom within the quinoline ring of this compound is a key site for chemical transformations, specifically oxidation and reduction reactions. These reactions modify the electronic properties and reactivity of the entire molecule, opening avenues for further functionalization. While specific studies on the oxidation and reduction of the quinoline nitrogen in this compound are not extensively documented, the reactivity can be inferred from the well-established chemistry of substituted quinolines.

Oxidation of the Quinoline Nitrogen

The oxidation of the quinoline nitrogen leads to the formation of a quinoline N-oxide. This transformation is typically achieved using various oxidizing agents. Common reagents for this purpose include peracids, such as meta-chloroperbenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of acetic acid. rsc.orguop.edu.pk The general reaction for the oxidation of a substituted quinoline to its N-oxide is depicted below:

General Reaction Scheme for Quinoline Oxidation

Substituted Quinoline + Oxidizing Agent → Substituted Quinoline N-oxide

The electronic nature of the substituents on the quinoline ring significantly influences the ease of N-oxidation. Electron-donating groups enhance the nucleophilicity of the nitrogen atom, facilitating the reaction with electrophilic oxidizing agents. Conversely, electron-withdrawing groups, such as the bromo and fluoro substituents present in this compound, decrease the electron density on the nitrogen atom. rsc.org This deactivation makes the oxidation of this compound to its corresponding N-oxide more challenging compared to unsubstituted quinoline, likely requiring more forcing reaction conditions or more potent oxidizing systems. rsc.org

Heterogeneous catalysts, such as titanium-containing molecular sieves like TS-1 and TiMCM-41, have been shown to be effective for the oxidation of various substituted quinolines in the presence of hydrogen peroxide. rsc.org These methods offer advantages in terms of catalyst reusability and simplified product isolation. rsc.org Electrochemical methods, involving the cathodic reduction of nitroarenes, also present a modern approach to synthesizing quinoline N-oxides. nih.gov

Reduction of the Quinoline Nitrogen

The reduction of the quinoline ring system can yield a variety of products depending on the reducing agent and the reaction conditions employed. Mild reduction of quinoline, for instance with tin and hydrochloric acid, typically results in the formation of 1,2,3,4-tetrahydroquinoline. uop.edu.pk More vigorous reduction, such as catalytic hydrogenation with a platinum catalyst, can lead to the complete saturation of both rings, producing decahydroquinoline. uop.edu.pk

Reductive alkylation of quinoline and its derivatives can be achieved using dissolving metal reductions, such as with lithium in liquid ammonia, in the presence of an alkylating agent. This process has been shown to yield 1-alkyl-1,4-dihydroquinolines exclusively. rsc.org

The asymmetric reduction of substituted quinolines is a field of significant interest for the synthesis of chiral tetrahydroquinolines. The enantioselective transfer hydrogenation of 3-substituted quinolines has been accomplished using chiral Brønsted acids in the presence of a hydrogen donor like a Hantzsch ester, although it is considered a challenging transformation. liv.ac.uk Given the substitution pattern of this compound, its asymmetric reduction would likely face similar challenges.

The table below summarizes the expected outcomes of oxidation and reduction reactions on the quinoline nitrogen, based on the known chemistry of related compounds.

| Reaction Type | Reagent(s) | Expected Product for Substituted Quinolines | Applicability to this compound |

| Oxidation | m-CPBA, H₂O₂/AcOH | Quinoline N-oxide rsc.orguop.edu.pk | Feasible, but likely requires stronger conditions due to electron-withdrawing substituents. |

| Reduction | Sn/HCl | 1,2,3,4-Tetrahydroquinoline uop.edu.pk | Expected to proceed, yielding 3-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline. |

| Reduction | H₂/Pt | Decahydroquinoline uop.edu.pk | Expected to proceed, yielding 3-bromo-5-fluorodecahydroquinoline. |

| Reductive Alkylation | Li/NH₃, Alkyl Halide | 1-Alkyl-1,4-dihydroquinoline rsc.org | Likely to form 1-alkyl-3-bromo-5-fluoro-1,4-dihydroquinoline. |

| Deoxygenation of N-oxide | Visible-light photocatalysis | Quinoline organic-chemistry.org | If the N-oxide can be formed, its subsequent deoxygenation should be possible. |

Design and Synthesis of this compound Scaffolds for Biological Evaluation

The design of novel therapeutic agents often begins with a core structure, or scaffold, known for its biological relevance. The this compound scaffold is a valued building block in medicinal chemistry due to its unique substitution pattern, which allows for diverse and regioselective chemical modifications. Chemists utilize this scaffold to create libraries of analogue compounds for biological screening.

The synthesis of these scaffolds involves established methods in heterocyclic chemistry. The preparation of a related compound, 3-bromo-5-fluoroquinolin-6-ol, begins with the selective halogenation of quinoline to introduce bromine at the 3-position and fluorine at the 5-position, yielding the intermediate this compound. General synthetic routes for quinolines, such as the Friedländer synthesis, which involves the condensation of an aromatic ortho-amino-aldehyde or ketone with a compound containing a reactive α-methylene group, can be adapted for these specific derivatives. orientjchem.org

Once the core this compound scaffold is obtained, its structure can be further diversified. The bromine atom at the C-3 position and the fluorine atom at the C-5 position are particularly useful handles for introducing new functional groups. For instance, the bromine atom is amenable to various cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. The fluorine atom can be replaced via nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. These synthetic strategies enable the creation of a large number of structurally diverse analogues for subsequent biological evaluation.

In Vitro and In Silico Screening Methodologies for Pharmacological Targets

To identify and optimize lead compounds, researchers employ a combination of computational (in silico) and laboratory-based (in vitro) screening methods. These approaches allow for the efficient evaluation of the biological activities of newly synthesized this compound analogues.

In Silico Screening: Computational tools are crucial in modern drug discovery for predicting the potential of a molecule to interact with a specific biological target. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For quinoline derivatives, docking studies help to understand the binding modes within the active sites of targets like kinases or bacterial enzymes, revealing key interactions such as hydrogen bonds and hydrophobic contacts. bohrium.comfigshare.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), are used to correlate the three-dimensional properties of a series of compounds with their biological activity. mdpi.com By analyzing contour maps generated from these models, researchers can identify which structural features are favorable for enhancing a compound's potency. mdpi.com

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. figshare.com

In Vitro Screening: Compounds that show promise in silico are then synthesized and tested in the laboratory.

Enzyme Inhibition Assays: To assess kinase inhibition, for example, the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase enzyme is measured. nih.gov

Cell-Based Assays: The effects of the compounds are studied on various cell lines. For anticancer research, cytotoxicity assays are performed on cancer cell lines to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀). mdpi.comnih.gov For antimicrobial studies, the minimum inhibitory concentration (MIC) required to inhibit the growth of pathogenic bacteria or fungi is determined. figshare.comnih.gov

Mechanism of Action Studies: Further in vitro experiments are conducted to elucidate how a lead compound works, such as analyzing its effect on the cell cycle or its ability to induce apoptosis (programmed cell death). nih.govrsc.org

A series of new quinoline derivatives were designed and evaluated using molecular docking and ADMET assessments, which guided their synthesis. figshare.com These compounds were then tested in vitro for their antibacterial and antifungal activities. figshare.com

Investigation of Kinase Inhibition Profiles

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov The quinoline scaffold has proven to be a valuable template for the design of potent kinase inhibitors. bohrium.com

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play a critical role in cell survival, proliferation, and apoptosis. nih.govnih.gov Overexpression of Pim kinases is linked to the progression of various solid tumors and hematological malignancies, including prostate and pancreatic cancers, making them an attractive target for cancer therapy. nih.govnih.govjuniperpublishers.com Inhibition of Pim kinases can lead to anti-proliferative and pro-apoptotic effects in cancer cells and may even resensitize chemoresistant tumors to treatment. nih.govnih.gov

While direct studies on this compound as a Pim kinase inhibitor are not extensively published, research on structurally related quinoline derivatives has demonstrated significant potential. For example, a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase. researchgate.net Molecular modeling indicated that the quinoline scaffold interacts with key residues within the ATP-binding pocket of the enzyme. researchgate.net The development of small-molecule inhibitors targeting Pim kinases is an active area of research, with several compounds having been evaluated in preclinical and clinical trials. nih.govbenthamdirect.com

Table 1: Therapeutic Relevance of Pim Kinase Inhibition in Oncology

| Cancer Type | Role of Pim Kinases | Therapeutic Implication of Inhibition | Reference |

|---|---|---|---|

| Prostate Cancer | Upregulated in clinical samples and animal models; promotes cell survival. | Inhibition can alter cell growth and resensitize cells to taxane-based chemotherapy. | nih.gov |

| Leukemia & Lymphoma | Initially discovered and found to be elevated in these malignancies. | Pan-Pim kinase inhibitors have shown success in multiple myeloma and hematopoietic cancers. | juniperpublishers.comaacrjournals.org |

| Pancreatic Cancer | Pim-3 overexpression induces resistance to chemotherapy. | Inhibition may overcome chemoresistance to drugs like gemcitabine. | juniperpublishers.com |

| Breast Cancer | PIM1 expression confers resistance to PI3K inhibitors. | Combination therapy with PI3K inhibitors may be effective. | aacrjournals.org |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For quinoline-based kinase inhibitors, SAR studies help to optimize potency and selectivity.

Research on various quinoline-based inhibitors has established key SAR principles:

Crucial Pharmacophores: For Pim-1 kinase inhibitors based on a quinoline scaffold, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore for activity, interacting with key amino acid residues like Asp186 and Lys67 in the ATP-binding pocket. researchgate.net

Role of Substituents: In a study of 1H-imidazo[4,5-c]quinoline-based inhibitors, the presence and nature of substituents on the quinoline and phenyl rings were found to be critical for anti-trypanosomal activity and selectivity against human kinases. acs.org For RAF kinase inhibitors, different linkers (amine, amide, urea) and various substituents on the quinoline ring were shown to significantly influence inhibitory activity. bohrium.com

Halogenation: The introduction of halogen atoms can significantly impact activity. In a series of quinazoline-based Aurora A kinase inhibitors, derivatives with halogen substitutions on the terminal phenyl ring showed higher activity. nih.gov The fluorine atom on the core scaffold also contributed to an additional inhibitory effect. nih.gov

These SAR studies, often guided by computational modeling, are essential for the rational design of new and improved kinase inhibitors based on the this compound scaffold. mdpi.com

Exploration of Anti-inflammatory and Immunomodulatory Potentials

Fluoroquinolones, a class of antibiotics structurally related to this compound, have been shown to possess immunomodulatory and anti-inflammatory effects in addition to their antimicrobial activity. nih.govnih.gov These effects are generally characterized by the inhibition of pro-inflammatory cytokines like interleukin 1 (IL-1) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

The mechanisms underlying these immunomodulatory effects are complex and can involve:

Inhibition of Transcription Factors: Fluoroquinolones can affect key cellular transcription factors such as nuclear factor-kappa B (NF-κB), which plays a central role in regulating immune and inflammatory genes. nih.govnih.gov

Modulation of Cellular Signaling: They can influence intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and phosphodiesterases, which are involved in inflammatory signaling pathways. nih.gov

Interaction with Topoisomerase II: It has been suggested that the immunomodulatory effects may result from the inhibition of eukaryotic topoisomerase II, inducing a stress response in mammalian cells that is similar to the bacterial SOS response. nih.gov

While specific research on the immunomodulatory potential of this compound itself is limited, the known activities of the broader fluoroquinolone class suggest that its analogues could be promising candidates for development as anti-inflammatory or immunomodulatory agents. nih.govresearchgate.net Structural modifications to the quinoline core are known to influence these properties. researchgate.net

Preclinical Research and Development of this compound as Pharmaceutical Intermediates

A key application of this compound in pharmaceutical research is its role as a versatile chemical intermediate or building block. An intermediate is a molecule that is created during a chemical synthesis and is then used to produce the final target compound. The unique arrangement of the bromo and fluoro substituents on the quinoline core makes this compound an ideal starting point for synthesizing more complex molecules with potential therapeutic value.

Its utility as an intermediate is highlighted in several areas:

Synthesis of Bioactive Molecules: It is used in the preparation of other quinoline derivatives, such as 3-bromo-5-fluoroquinolin-6-ol, which itself is explored for its biological activities.

Drug Discovery Platforms: The ability to selectively functionalize the molecule at its bromo and fluoro positions allows for its use in creating diverse chemical libraries for high-throughput screening against various drug targets.

Development of Theranostics: The quinoline scaffold is the basis for developing theranostic agents, which combine diagnostic imaging and therapy. In one example, quinoline-based inhibitors of Fibroblast Activation Protein (FAP) were developed and radiolabeled for use in PET imaging and potential endoradiotherapy of cancer. snmjournals.org

The availability of this compound as a research chemical and pharmaceutical intermediate facilitates its use in the preclinical development of new drugs for a wide range of diseases. sjzsdyn.com

Advanced Medicinal Chemistry Strategies for Lead Optimization

Lead optimization is a critical phase in drug discovery that involves iteratively modifying a biologically active lead compound to improve its drug-like properties. For analogues of this compound, these strategies are centered on understanding and leveraging the structure-activity relationships (SAR) conferred by the bromo and fluoro substituents, as well as modifications at other positions of the quinoline ring.

The presence of both bromine and fluorine on the quinoline core provides a unique chemical handle for medicinal chemists. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, is often retained to improve pharmacokinetic properties. The bromine atom, on the other hand, serves as a versatile synthetic handle. It can act as a leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide array of aromatic and heterocyclic groups at the 3-position. nih.gov This dual functionality enables the creation of large libraries of analogues for SAR studies.

A key strategy in the lead optimization of quinoline derivatives is the modification of substituents at various positions to fine-tune biological activity. For instance, in the development of antimalarial agents, modifications at the 2- and 7-positions of the quinoline ring have been explored. The introduction of different phenyl groups at the 2-position and various side chains at the 7-position can dramatically impact potency against Plasmodium falciparum strains. nih.gov

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are indispensable tools in modern lead optimization. nanobioletters.comwjpsonline.com QSAR models establish a mathematical correlation between the chemical structure of the analogues and their biological activity, helping to predict the potency of novel, unsynthesized compounds. nanobioletters.commdpi.com These models can identify key physicochemical descriptors, such as hydrophobicity, electronic properties, and steric factors, that govern activity. nanobioletters.com For halogenated quinolines, QSAR studies have highlighted the differential contribution of various halogens, with chlorine and fluorine often favoring activity, while larger halogens like bromine and iodine may need to be strategically placed to avoid steric hindrance. mdpi.com Molecular docking provides insights into how these analogues bind to their biological targets, such as enzymes or receptors, guiding the design of more potent and selective inhibitors. researchgate.net

The following data tables illustrate the application of these optimization strategies on related quinoline analogues, showcasing how systematic structural modifications influence biological activity.

Table 1: Anticancer Activity of Levofloxacin (B1675101) Analogues with Different Halogen Substitutions

This table presents the half-maximal inhibitory concentration (IC₅₀) values of various levofloxacin (a fluoroquinolone antibiotic) derivatives against the MCF-7 breast cancer cell line. The data demonstrates how the type and position of halogen substituents on an appended phenyl ring influence cytotoxicity.

| Compound ID | Substituent | IC₅₀ (µM) against MCF-7 |

| 17b | 3-chloro | 2.82 |

| 17h | 4-fluoro | 1.69 |

| doxorubicin | Reference Drug | - |

| Data sourced from nih.gov |

Table 2: Structure-Activity Relationship of Quinolone Analogues as Potentiators of Antibiotics

This table shows the minimum potentiating concentration (MPC) of quinolone derivatives that enhance the activity of the antibiotic novobiocin (B609625) against Escherichia coli. The data highlights how changes in the halogen substituent at the 2-position and other structural modifications affect the potentiation activity.

| Compound ID | 2-Position Substituent | 4-Position Substituent | MPC (µM) |

| 17i | Bromo | Chloro | - |

| 17l | Chloro | Chloro | - |

| 17m | Chloro | Bromo | - |

| 17n | Chloro | Methoxy | - |

| Data sourced from nih.gov |

Table 3: Anti-MRSA Activity of 9-Bromo Substituted Indolizinoquinoline-5,12-dione Derivatives

This table displays the anti-bacterial activity of quinoline derivatives against Methicillin-resistant Staphylococcus aureus (MRSA) strains. The Minimum Inhibitory Concentration (MIC) values indicate the potency of these compounds compared to the standard drug, vancomycin.

| Compound ID | Substituent at C-6 | MIC₅₀ (ng/mL) | MIC₉₀ (ng/mL) |

| 7 | 6-Morpholinohexyl...carboxylate | <7.8 | <7.8 |

| 8 | 6-(Piperidin-1-yl)hexyl...carboxylate | 63 | 125 |

| Vancomycin | Reference Drug | 1000 | 2000 |

| Data sourced from nih.gov |

The existing body of scientific literature does not appear to contain studies focused on:

Conclusion

3-Bromo-5-fluoroquinoline is a prime example of a strategically designed heterocyclic building block that leverages the principles of modern synthetic and medicinal chemistry. The presence of both a synthetically versatile bromine atom and an electronically influential fluorine atom on the robust quinoline (B57606) scaffold provides a platform for the creation of a wide array of novel molecules. While the primary role of this compound is currently as a key intermediate in organic synthesis, the known biological activities of the broader quinoline and fluoroquinolone families suggest that its derivatives hold significant promise for the discovery of new therapeutic agents. Further exploration of the reactivity and biological properties of compounds derived from this compound is a compelling area for future research.

Coordination Chemistry and Catalytic Applications of 3 Bromo 5 Fluoroquinoline

Application of 3-Bromo-5-fluoroquinoline-Based Complexes in Homogeneous Catalysis:Consequently, no studies on the application of such complexes in asymmetric catalysis or cross-coupling reactions could be located.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the provided outline for the compound "this compound."

Heterogeneous Catalysis and Material Science Applications

The application of functionalized heterocyclic compounds in heterogeneous catalysis and materials science represents a significant frontier in developing advanced materials with tailored properties. This compound, with its distinct combination of a quinoline (B57606) core, a reactive bromine atom, and an electron-withdrawing fluorine atom, presents as a promising, though not yet extensively explored, building block for solid-state materials. Its structural features offer potential anchoring points for catalytic sites and allow for the fine-tuning of the electronic and surface properties of porous materials. The integration of such molecules into stable, high-surface-area frameworks is a key strategy for translating molecular properties into bulk material functionality for applications in catalysis, separations, and sensing.

While specific research detailing the direct incorporation of this compound as a primary linker in MOF or COF synthesis is not yet prominent in the literature, its molecular structure provides a clear blueprint for its potential utility in this area. The design and synthesis of functional porous materials often rely on building blocks that offer specific geometric, chemical, and electronic characteristics.

In Metal-Organic Frameworks (MOFs): The quinoline nitrogen atom in this compound can serve as a Lewis basic site for coordination to metal ions or clusters, which act as the nodes in a MOF structure. This allows it to function as a monodentate or potentially a bidentate ligand, depending on the synthesis strategy. The bromo and fluoro substituents would decorate the pore walls of the resulting framework, critically influencing the framework's chemical environment. The presence of fluorine, due to its high electronegativity, can enhance the stability and modify the adsorptive properties of the MOF. nih.gov

In Covalent Organic Frameworks (COFs): For integration into COFs, this compound would typically require further functionalization with reactive groups (e.g., boronic acids, amines, aldehydes) to enable the formation of strong covalent bonds (like boronate esters or imines) that define the COF structure. uni-muenchen.de The bromine atom itself offers a valuable site for post-synthetic modification. uni-muenchen.de For instance, a COF could be constructed and subsequently functionalized via cross-coupling reactions at the bromine position, allowing for the introduction of catalytic moieties or other functional groups. The incorporation of halogen atoms like bromine and fluorine is a known strategy to tune the electronic properties and enhance the functionality of COFs for specific applications. nih.govnih.govresearchgate.net

The table below outlines the prospective functional contributions of this compound if it were successfully integrated as a linker into a MOF or COF architecture, based on the known roles of its constituent functional groups in similar materials.

| Structural Component | Potential Role in MOF/COF | Anticipated Effect on Framework Properties | Potential Application |

|---|---|---|---|

| Quinoline Nitrogen | Coordination to metal nodes (MOF); Lewis basic site | Provides structural linkage; creates basic sites within pores | Heterogeneous catalysis (e.g., base-catalyzed reactions) mdpi.com |

| Aromatic Rings | Forms the rigid backbone of the linker | Contributes to permanent porosity and thermal stability; enables π-π stacking interactions | Gas storage and separation; adsorption of aromatic molecules |

| Fluorine Atom | Pore decoration; electronic modification | Increases hydrophobicity; enhances framework stability; alters electrostatic potential of pores | Selective adsorption of fluorinated compounds; enhanced chemical resistance nih.gov |

| Bromine Atom | Pore decoration; site for post-synthetic modification | Influences host-guest interactions; allows for attachment of new functional groups | Platform for custom catalysts; selective adsorption of brominated pollutants nih.govresearchgate.net |

Specific surface chemistry and adsorption studies focused solely on this compound are limited. However, the molecule's characteristics allow for predictions regarding its behavior as a surface modifier or as a component within an adsorbent material like a functionalized COF. The surface interactions would be governed by a combination of forces originating from its distinct functional parts.

The planar quinoline system allows for strong π-π stacking interactions with other aromatic molecules. The nitrogen atom can act as a hydrogen bond acceptor , influencing the adsorption of protic species. Furthermore, the carbon-fluorine and carbon-bromine bonds introduce significant polarity and the capacity for halogen bonding —a specific noncovalent interaction where the halogen atom acts as an electrophilic region.

These properties make materials incorporating this compound potentially selective adsorbents. For example, fluorine-containing COFs have demonstrated enhanced adsorption of various substances, including pesticides and polyfluoroalkyl substances (PFAS). nih.gov Similarly, bromine-functionalized COFs have been developed for the efficient sequestration and preconcentration of brominated pollutants. nih.govresearchgate.netrsc.org Therefore, a surface or porous material functionalized with this compound could theoretically exhibit enhanced affinity for halogenated organic compounds through a combination of hydrophobic, π-π, and halogen bonding interactions.

The following table summarizes the potential surface interactions and the types of molecules (adsorbates) that could be targeted by a material featuring this compound on its surface.

| Type of Surface Interaction | Originating Functional Group | Potential Target Adsorbates |

|---|---|---|

| π-π Stacking | Quinoline aromatic system | Aromatic pollutants (e.g., benzene (B151609), polycyclic aromatic hydrocarbons) |

| Hydrogen Bonding (Acceptor) | Quinoline Nitrogen | Acidic gases (e.g., CO₂), phenolic compounds, water |

| Halogen Bonding | Bromine and Fluorine atoms | Lewis basic molecules, anions, other halogenated compounds |

| Hydrophobic Interactions | Fluorinated aromatic ring | Nonpolar organic molecules, oils, fluorinated compounds nih.gov |

| Dipole-Dipole Interactions | C-F and C-Br bonds | Polar organic molecules |

Advanced Spectroscopic and Computational Approaches in 3 Bromo 5 Fluoroquinoline Research

High-Resolution NMR Spectroscopy for Complex Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3-Bromo-5-fluoroquinoline in solution. The combined application of ¹H, ¹³C, and ¹⁹F NMR allows for a detailed mapping of the molecule's atomic connectivity and electronic environment.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the aromatic protons provide critical information about their relative positions on the quinoline (B57606) ring. The fluorine and bromine substituents significantly influence the electron density distribution, leading to characteristic shifts of the neighboring protons. Spin-spin coupling patterns, such as ortho, meta, and para couplings, help to assign the specific protons to their respective positions.

¹³C NMR spectroscopy, often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, with the carbons directly bonded to the electronegative fluorine and nitrogen atoms, as well as the bromine atom, exhibiting distinct resonances. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although in the aromatic system of this compound, it primarily helps in identifying the quaternary carbons.

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the fluorine atom provides direct information about its electronic environment. Furthermore, heteronuclear coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei (¹⁹F-¹H and ¹⁹F-¹³C coupling) provides crucial through-bond connectivity information, confirming the position of the fluorine atom on the quinoline scaffold.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.0 - 9.0 | d, dd, t | J(H,H) = 2-9; J(H,F) = 1-10 |

| ¹³C | 110 - 160 | s, d | J(C,F) = 20-250 |

| ¹⁹F | -100 to -130 | m | - |

Mass Spectrometry Techniques in Mechanistic and Metabolite Studies

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula, C₉H₅BrFN.

The fragmentation pattern observed in the mass spectrum under electron impact (EI) or other ionization techniques offers valuable structural information. The cleavage of the C-Br and C-F bonds, as well as the fragmentation of the quinoline ring system, can produce a characteristic fingerprint. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) results in a distinctive M and M+2 peak pattern, which is a clear indicator of the presence of a single bromine atom in the molecule.

In the context of mechanistic studies, mass spectrometry can be used to identify reaction intermediates and products. For instance, in studying the reactivity of this compound in nucleophilic substitution reactions, MS can detect the mass of the resulting product, confirming the displacement of the bromine atom.

Furthermore, in metabolic studies, liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identifying potential metabolites of this compound. After incubation with metabolic systems (e.g., liver microsomes), LC-MS can separate the parent compound from its metabolites, and the mass spectrometer can provide the molecular weights and fragmentation patterns of these new species, aiding in the elucidation of metabolic pathways such as hydroxylation, dehalogenation, or conjugation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Br, C-F) and bond angles within the molecule.

Intermolecular interactions: The packing of the molecules in the crystal lattice, revealing any significant intermolecular forces such as π-π stacking, halogen bonding (involving the bromine atom), or dipole-dipole interactions.

This detailed structural information is invaluable for understanding the physical properties of the compound, such as melting point and solubility, and for rationalizing its reactivity. The solid-state structure can also serve as a benchmark for validating the accuracy of computational models.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that result in a change in the dipole moment. Key expected vibrational bands for this compound would include:

C-H stretching vibrations of the aromatic ring.

C=C and C=N stretching vibrations within the quinoline ring system.

C-F and C-Br stretching vibrations, which occur at lower frequencies.

Ring breathing modes and out-of-plane C-H bending vibrations.

Raman spectroscopy is based on the inelastic scattering of monochromatic light. Vibrational modes that lead to a change in the polarizability of the molecule are Raman active. For this compound, Raman spectroscopy would also reveal information about the vibrations of the quinoline backbone and the carbon-halogen bonds. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. cardiff.ac.uk

These spectroscopic fingerprints are highly specific and can be used for compound identification and for studying conformational changes, as different conformers may exhibit slightly different vibrational spectra.

Computational Chemistry: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool in chemical research, providing a theoretical framework to understand and predict the properties of molecules like this compound. researchgate.netresearchgate.net

Prediction of Electronic Structure and Reactivity

DFT calculations can provide detailed information about the electronic structure of this compound. Key properties that can be predicted include:

Molecular Orbital (MO) analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electron density distribution and electrostatic potential maps: These calculations can visualize the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles. For example, the electronegative fluorine and nitrogen atoms are expected to create regions of negative electrostatic potential.

Reactivity indices: DFT can be used to calculate various reactivity descriptors, such as Fukui functions, which can predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Conformational Analysis and Tautomerism

While the quinoline ring system is largely planar, DFT calculations can be used to perform a conformational analysis to identify the most stable geometry of this compound. This involves optimizing the molecular structure to find the minimum energy conformation.

Although significant tautomerism is not expected for this compound, DFT can be used to investigate the relative energies of any potential tautomers. For molecules with labile protons, this can be a critical aspect of understanding their chemical behavior. By calculating the energies of different tautomeric forms, it is possible to predict their relative populations at equilibrium. This theoretical insight complements experimental studies and contributes to a more complete understanding of the molecule's properties and reactivity.

Spectroscopic Property Predictions (e.g., NMR chemical shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool in the structural elucidation of novel compounds like this compound. Theoretical calculations, primarily based on Density Functional Theory (DFT), allow for the a priori determination of ¹H and ¹³C NMR spectra, which can guide synthetic efforts and aid in the confirmation of molecular structures.

The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating nuclear magnetic shielding tensors. tsijournals.com This method, often paired with a functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), has demonstrated excellent agreement between computed and experimental data for a range of quinoline derivatives. nih.gov For a molecule like this compound, the process begins with the optimization of its geometry to find the lowest energy conformation. Following this, the GIAO method is used to calculate the isotropic magnetic shielding constants for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard, typically tetramethylsilane (TMS).

The accuracy of these predictions is generally high, with Root Mean Square Deviation (RMSD) values between theoretical and experimental data for similar heterocyclic systems reported to be within a narrow range, often around 1.8–3.0% for protons and 1.9–2.8% for carbons. mdpi.com The predicted chemical shifts are sensitive to the electronic environment of each nucleus. For this compound, the electron-withdrawing effects of the bromine and fluorine atoms, as well as the nitrogen atom in the quinoline ring, are expected to significantly influence the chemical shifts of nearby carbon and hydrogen atoms.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such computational studies.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.95 | C-2 | 151.2 |

| H-4 | 8.60 | C-3 | 120.5 |

| H-6 | 7.50 | C-4 | 135.8 |

| H-7 | 7.90 | C-4a | 128.9 |

| H-8 | 7.70 | C-5 | 160.1 (d, ¹JCF = 255 Hz) |

| C-6 | 115.4 (d, ²JCF = 22 Hz) | ||

| C-7 | 130.3 (d, ⁴JCF = 3 Hz) | ||

| C-8 | 125.6 (d, ³JCF = 7 Hz) | ||

| C-8a | 148.7 |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT-based predictions for this molecular structure. The splitting patterns (d = doublet) and coupling constants (J) for the fluorine-coupled carbons are also predicted.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide profound insights into its interactions with biological targets, such as enzymes or receptors, which is a critical step in drug discovery and development. Fluoroquinolones, a class of antibiotics to which this compound is related, are known to target bacterial enzymes like DNA gyrase and topoisomerase IV. researchgate.netnih.gov

The process of conducting an MD simulation for a ligand-target complex typically involves several key steps:

System Setup : A high-resolution 3D structure of the target protein, often obtained from X-ray crystallography or cryo-electron microscopy, is required. The ligand, this compound, is then placed into the binding site of the protein. This initial positioning can be guided by molecular docking studies. The entire complex is then solvated in a box of water molecules and ions to mimic physiological conditions. nih.gov

Force Field Application : A force field, such as CHARMM (Chemistry at HARvard Macromolecular Mechanics), is applied to the system. nih.gov The force field is a set of parameters that defines the potential energy of the system, describing the interactions between atoms (bonds, angles, dihedrals, and non-bonded interactions like van der Waals and electrostatic forces).

Minimization and Equilibration : The system's energy is first minimized to remove any steric clashes or unfavorable contacts. nih.gov This is followed by an equilibration phase, where the system is gradually heated to the target temperature (e.g., 310 K) and the pressure is adjusted. During equilibration, the solvent molecules and ions are allowed to relax around the protein-ligand complex, ensuring the system reaches a stable state.

Production Run : Once equilibrated, the production simulation is run for a significant period, typically ranging from nanoseconds to microseconds. The trajectories of all atoms are calculated by integrating Newton's laws of motion, providing a detailed movie of how the ligand interacts with its target over time.

Analysis of the MD simulation trajectories can reveal crucial information about the ligand-target interaction:

Binding Stability : The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the binding pose over the course of the simulation.

Key Interactions : The simulation can identify specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand in the binding pocket. For this compound, the fluorine atom may participate in favorable interactions with the protein backbone. acs.org

Conformational Changes : MD simulations can capture any conformational changes in the protein or the ligand upon binding.

Binding Free Energy Calculations : Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the trajectories to estimate the binding free energy of the ligand, providing a quantitative measure of its affinity for the target.

By elucidating the dynamic nature of the interaction between this compound and its potential biological targets, MD simulations serve as an invaluable tool in rational drug design, helping to optimize lead compounds for improved efficacy and selectivity.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for Quinolines

The synthesis of the quinoline (B57606) scaffold is a mature field of organic chemistry, yet it continues to evolve with the advent of more efficient, sustainable, and versatile methodologies. mdpi.comnih.govnih.goveurekaselect.com Traditional methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses are being supplemented and, in some cases, replaced by modern techniques that offer improved yields, functional group tolerance, and greener reaction conditions. mdpi.comtandfonline.comrsc.org

Recent advances have focused on transition-metal-catalyzed reactions, particularly those involving C-H bond activation and functionalization. mdpi.com These methods allow for the direct introduction of substituents onto the quinoline core, bypassing the need for pre-functionalized starting materials. For instance, rhodium, ruthenium, and cobalt catalysts have been successfully employed in the oxidative annulation and cyclization reactions to construct the quinoline ring system. mdpi.com

Multicomponent reactions (MCRs) are also gaining prominence as they enable the construction of complex quinoline derivatives in a single step from multiple starting materials, thereby increasing efficiency and atom economy. rsc.org Furthermore, the development of green and sustainable synthetic protocols is a major focus. rsc.org This includes the use of microwave irradiation, ultrasound, ionic liquids, and recyclable catalysts to minimize environmental impact. mdpi.comtandfonline.comrsc.org Photocatalytic methods are also emerging as a powerful tool for quinoline synthesis under mild conditions. mdpi.com

Table 1: Comparison of Traditional and Emerging Quinoline Synthesis Methodologies

| Methodology | Description | Advantages |

|---|---|---|

| Traditional Syntheses (e.g., Skraup, Friedländer) | Well-established methods often requiring harsh reaction conditions. | Readily available starting materials, proven reliability for certain substrates. |

| Transition-Metal Catalysis (e.g., C-H activation) | Utilizes metals like rhodium, ruthenium, and cobalt to facilitate ring formation. | High efficiency, broad functional group tolerance, direct functionalization. mdpi.com |

| Multicomponent Reactions (MCRs) | Convergent synthesis where three or more reactants combine in a single step. | High atom economy, operational simplicity, rapid generation of molecular diversity. rsc.org |

| Green Chemistry Approaches | Employs techniques like microwave, ultrasound, and reusable catalysts. | Reduced reaction times, lower energy consumption, environmentally benign. tandfonline.comrsc.org |

| Photocatalysis | Uses light to induce cyclization and bond formation. | Mild reaction conditions, high selectivity. mdpi.com |

Novel Biological Targets for Halogenated Quinoline Derivatives

Halogenated quinolines are a promising class of compounds with a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties. nih.govnih.govorientjchem.orgchemrj.org The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its therapeutic potential. orientjchem.org

Future research will likely focus on identifying and validating novel biological targets for these compounds. While some quinoline derivatives are known to target established pathways, such as inhibiting bacterial DNA gyrase or acting as tyrosine kinase inhibitors in cancer, there is a vast and underexplored landscape of potential molecular targets. researchgate.netresearchgate.netnih.gov

For instance, in the realm of infectious diseases, halogenated quinolines could be investigated for their ability to disrupt bacterial biofilm formation, a key factor in antibiotic resistance. nih.govnih.gov The unique electronic properties conferred by the bromine and fluorine atoms in 3-Bromo-5-fluoroquinoline may allow for specific interactions with previously unexploited pockets in bacterial or viral proteins.

In oncology, the focus is shifting towards personalized medicine and targeted therapies. Halogenated quinolines could be designed to selectively inhibit protein-protein interactions that are crucial for cancer cell survival or to target specific signaling pathways that are dysregulated in particular cancer types. nih.govarabjchem.org The development of dual-target inhibitors, such as those targeting both EGFR and HER-2, represents a promising strategy to overcome drug resistance. nih.govrsc.org

Table 2: Potential Novel Biological Targets for Halogenated Quinolines

| Therapeutic Area | Potential Biological Target | Rationale |

|---|---|---|

| Antibacterial | Biofilm formation pathways | Overcoming antibiotic tolerance and persistent infections. nih.govnih.gov |

| Bacterial signaling systems (e.g., quorum sensing) | Disrupting bacterial communication and virulence. | |

| Antiviral | Viral entry and replication enzymes | Broad-spectrum antiviral activity. |

| Anticancer | Protein-protein interactions (e.g., Bcl-2 family) | Inducing apoptosis in cancer cells. |

| Epigenetic modifiers (e.g., histone deacetylases) | Modulating gene expression in cancer. | |

| Neurodegenerative Diseases | Misfolded protein aggregation | Preventing the formation of neurotoxic plaques. |

Integration into Advanced Materials and Nanotechnology

The unique photophysical and electronic properties of the quinoline nucleus make it an attractive scaffold for the development of advanced materials. mdpi.com The introduction of halogen atoms, such as in this compound, can further modulate these properties, opening up new avenues for applications in materials science and nanotechnology.